Sorbitan monododecanoate

Interfacial rheology W/O emulsion stability Multiple emulsion formulation

Sorbitan monododecanoate (Span 20, CAS 1338-39-2) is a non-ionic surfactant of the sorbitan ester class, manufactured via esterification of sorbitan with lauric acid (C12). As a lipophilic emulsifier with an HLB value of 8.6, it is characterized as an amber oily liquid at 25°C with a density of 1.0-1.032 g/cm³, melting point of 14-16°C, and refractive index of 1.4740.

Molecular Formula C18H34O6
Molecular Weight 346.5 g/mol
CAS No. 1338-39-2
Cat. No. B1682155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSorbitan monododecanoate
CAS1338-39-2
SynonymsSorbitan monolaurate;  Arlacel 20;  Arlacel-20;  Arlacel20;  Emasol L 10;  Emasol L-10;  Emasol L10;  L 250;  L-250;  L250; 
Molecular FormulaC18H34O6
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)OCC(C1C(C(CO1)O)O)O
InChIInChI=1S/C18H34O6/c1-2-3-4-5-6-7-8-9-10-11-16(21)23-13-15(20)18-17(22)14(19)12-24-18/h14-15,17-20,22H,2-13H2,1H3/t14-,15+,17+,18+/m0/s1
InChIKeyLWZFANDGMFTDAV-BURFUSLBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sorbitan Monododecanoate (CAS 1338-39-2): Procurement-Grade Specifications and Comparative Characterization


Sorbitan monododecanoate (Span 20, CAS 1338-39-2) is a non-ionic surfactant of the sorbitan ester class, manufactured via esterification of sorbitan with lauric acid (C12) . As a lipophilic emulsifier with an HLB value of 8.6, it is characterized as an amber oily liquid at 25°C with a density of 1.0-1.032 g/cm³, melting point of 14-16°C, and refractive index of 1.4740 . Key procurement specifications include hydroxyl value of 330-370 mg KOH/g, saponification value of 158-175 mg KOH/g, and acid value ≤7-10 mg KOH/g .

Why Sorbitan Monododecanoate Cannot Be Replaced by Generic Sorbitan Esters: The Quantitative Case for C12-Chain Differentiation


Generic substitution among sorbitan esters (Span 20, 40, 60, 80) fails because the lauric acid (C12) chain length of sorbitan monododecanoate produces a distinct interfacial property profile that diverges systematically from its C16 and C18 counterparts. Shorter hydrophobic chain Spans exhibit higher interfacial composite modulus and lower interfacial tension, effects that diminish progressively with increasing chain length [1]. Consequently, emulsifying and foaming stability improve in the order Span 20 > Span 40 > Span 60 > Span 80 as Span concentration increases [2]. The following quantitative evidence demonstrates that Span 20 occupies a unique parameter space—particularly in terms of interfacial elasticity, HLB, and nanoparticle template behavior—that cannot be replicated by longer-chain or unsaturated sorbitan esters without compromising specific performance metrics.

Sorbitan Monododecanoate (Span 20) vs. Sorbitan Monooleate (Span 80): Head-to-Head Quantitative Differentiation Evidence


Interfacial Film Strength: Span 20 Exhibits 10% Higher Elasticity Than Span 80 at Mineral Oil/Water Interface

At the mineral oil/water interface, Span 20 films generated interfacial elasticity of 753.17 ± 0.00 mN/m at 5% w/v after 60 minutes, which exceeds Span 80 films (683.10 ± 29.13 mN/m) by approximately 10% under identical conditions [1]. Higher interfacial elasticity correlates directly with enhanced film strength and resistance to droplet coalescence in W/O and W/O/W multiple emulsions [1].

Interfacial rheology W/O emulsion stability Multiple emulsion formulation

Nanoparticle Synthesis: Span 20 Enables Smaller ZnS Nanocrystals with Superior Photophysical Properties vs. Span 80

In surfactant-stabilized reverse emulsions for ZnS nanoparticle synthesis, Span 20 (HLB 8.6) produced TEA-capped ZnS nanoparticles of smaller size (2-3 nm range) and higher photophysical characteristics compared to Span 80 (HLB 4.3) [1]. The authors explicitly concluded that Span 20 with its higher HLB value is 'highly suitable' for this application relative to the lower-HLB Span 80 [1].

Nanoparticle synthesis Reverse emulsion templating ZnS semiconductor nanocrystals

Emulsifying Stability Order: Span 20 Outperforms Span 40, Span 60, and Span 80 in EYGs-Span Composite Systems

In egg yolk granule (EYGs)-Span composite systems, emulsifying and foaming stability improved in the order Span 20 > Span 40 > Span 60 > Span 80 as Span concentration increased [1]. The underlying mechanism involves shorter hydrophobic chain Spans producing higher interfacial composite modulus (E), higher adsorption rate (Kd), and reduced interfacial tension (γ) compared to longer-chain counterparts [1].

Food emulsion stability Egg yolk granule complexes Interfacial composite modulus

W/O Nano-Emulsion Formulation: Optimal Span 20/Tween 80 Ratio of 62:38 Achieves Maximum Water Solubilization and Stability

In water-in-oil nano-emulsion systems, the optimal Span 20 to Tween 80 ratio that provides maximum water solubilization and highest system stability was determined to be 62:38 [1]. This optimized Span/Tween ratio enabled formation of nano-emulsions with mean droplet sizes between 30 and 120 nm as measured by dynamic light scattering, with size increasing proportionally with water concentration [1]. The study further identified distinct microemulsion, nano-emulsion, and emulsion regions via multiple light scattering stability analysis [1].

Nano-emulsion formulation Mixed surfactant systems Low-energy emulsification

Topical Microemulsion Delivery: Span 20/Polyoxyethylene Sorbitan Monooleate (1:1) Enables 60-Fold Skin Permeation Enhancement

In a microemulsion system for topical delivery of Thai mango seed kernel extract, a surfactant phase consisting of polyoxyethylene sorbitan monooleate and sorbitan monododecanoate at 1:1 (w/w) produced the largest microemulsion region (48.93%) in pseudo-ternary phase diagrams when 1-propanol was used as cosurfactant [1]. Ex vivo skin permeation studies demonstrated that these Span 20-containing microemulsions enhanced skin penetration up to 60-fold compared to control, with no skin irritation or corrosion observed, and maintained 6-month physicochemical stability at 25 ± 2°C/60% ± 5% RH [1].

Topical drug delivery Microemulsion formulation Skin permeation enhancement

Regulatory and Safety: Span 20 Acute Oral LD50 of 33,600 mg/kg Establishes Low-Toxicity Profile for Food and Pharmaceutical Excipient Use

The acute oral LD50 of sorbitan monododecanoate (Span 20) in rats is 33,600 mg/kg, indicating very low acute oral toxicity . The compound is further classified as a 100% bio-based non-ionic surfactant that aligns with the 'Use of Renewable Feedstocks' principle under the 12 Principles of Green Chemistry, carrying the 'Greener Alternative Product' designation . In a 13-week subchronic feeding study, dose-related body-weight gain reductions occurred at 2.5-10% dietary levels, with reduced hemoglobin and packed cell volumes at 5-10%, but no impairment of renal function was detected despite kidney enlargement at all dose levels [1].

Safety evaluation Regulatory compliance Pharmaceutical excipient

Sorbitan Monododecanoate (Span 20): Evidence-Backed Application Scenarios for Procurement Decision-Making


W/O and W/O/W Multiple Emulsion Formulations Requiring High Interfacial Film Strength

Based on direct interfacial elasticity measurements showing Span 20 films exhibit 753.17 mN/m at 5% w/v compared to Span 80 films at 683.10 mN/m [1], Span 20 is the preferred sorbitan ester for water-in-oil and water-in-oil-in-water multiple emulsion formulations where resistance to droplet coalescence is paramount. The higher film strength of Span 20 translates to enhanced emulsion stability against phase separation, making it the superior selection for pharmaceutical multiple emulsion delivery systems and cosmetic formulations requiring long-term W/O emulsion integrity.

Nanoparticle Synthesis via Reverse Emulsion Templating for Semiconductor and Optical Materials

Span 20 has been demonstrated to produce smaller ZnS nanoparticles (2-3 nm) with superior photophysical characteristics compared to Span 80 in reverse emulsion templating applications [2]. This evidence supports procurement of Span 20 for materials science applications requiring tight nanoparticle size control and high optical quality, including quantum dot synthesis, semiconductor nanocrystal fabrication, and advanced optical material development where the higher HLB (8.6) of Span 20 provides a demonstrable template advantage over lower-HLB sorbitan esters.

Food-Grade Emulsifying and Foaming Systems Requiring Maximal Stability

The comparative ranking of emulsifying and foaming stability (Span 20 > Span 40 > Span 60 > Span 80) in egg yolk granule composite systems [3] establishes Span 20 as the optimal sorbitan ester selection for food applications demanding superior emulsion and foam stability. This evidence directly informs procurement decisions for food manufacturers producing aerated emulsions, whipped toppings, beverage emulsifiers, and bakery applications where the shorter C12 hydrophobic chain of Span 20 confers enhanced interfacial composite modulus and reduced interfacial tension relative to longer-chain Span alternatives.

Pharmaceutical Nano-Emulsion and Microemulsion Formulations with Optimized Surfactant Ratios

Span 20-containing surfactant systems have been quantitatively validated for pharmaceutical formulation development: (i) a 62:38 Span 20/Tween 80 ratio achieves optimal W/O nano-emulsion water solubilization and stability with 30-120 nm droplet sizes [4]; (ii) a 1:1 Span 20/polyoxyethylene sorbitan monooleate ratio enables 60-fold skin permeation enhancement in topical microemulsion delivery systems with 6-month stability [5]. These validated formulation parameters provide procurement justification for Span 20 in pharmaceutical nano-emulsion and microemulsion development, particularly for topical and transdermal drug delivery applications requiring documented performance benchmarks.

Technical Documentation Hub

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